2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
CAS No.:
VCID: VC8656482
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((3,5-Dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide is a heterocyclic compound that combines a pyrazole core with an acetamide functional group. The compound's structure is characterized by its sulfur-thioether linkage and aromatic substitutions, which contribute to its potential biological and chemical properties. This article provides a detailed exploration of its synthesis, structural characteristics, and potential applications. Structural CharacteristicsMolecular Formula: C14H17N3O2S
Synthesis ProcessThe synthesis of this compound typically involves multi-step reactions, including:
The reaction conditions (e.g., temperature, solvent, catalysts) are optimized to ensure high yields and purity. Analytical CharacterizationThe compound is typically characterized using advanced spectroscopic and analytical techniques:
Potential Applications
Research Findings and Future Directions
Future research should focus on:
|
||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide | ||||||||||||||||||||||
Molecular Formula | C15H19N3O2S | ||||||||||||||||||||||
Molecular Weight | 305.4 g/mol | ||||||||||||||||||||||
IUPAC Name | 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | ||||||||||||||||||||||
Standard InChI | InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18) | ||||||||||||||||||||||
Standard InChIKey | RFAUEQYGKIACND-UHFFFAOYSA-N | ||||||||||||||||||||||
SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C | ||||||||||||||||||||||
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C | ||||||||||||||||||||||
PubChem Compound | 1243801 | ||||||||||||||||||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume